N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide is an organic compound characterized by its unique structure, which includes a furan ring, a dimethoxyphenyl group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the furan ring, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction, where the furan ring acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenethyl)-2-(4-methoxyphenyl)acetamide
- (2E)-N-allyl-3-(3,4-dimethoxyphenyl)-2-propenamide
- N-(3,4-dimethoxyphenyl)-ethyl-3-phenylacrylamide
Uniqueness
N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H21NO6 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H21NO6/c1-24-16-6-4-5-7-18(16)27-13-15-9-11-19(28-15)21(23)22-14-8-10-17(25-2)20(12-14)26-3/h4-12H,13H2,1-3H3,(H,22,23) |
InChI Key |
JIYLVEOWJKQRPA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3OC)OC |
Origin of Product |
United States |
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